molecular formula C11H9N3O3S B2754314 2-Amino-4-(4-nitrophenyl)thiophene-3-carboxamide CAS No. 503605-38-7

2-Amino-4-(4-nitrophenyl)thiophene-3-carboxamide

Cat. No. B2754314
CAS RN: 503605-38-7
M. Wt: 263.27
InChI Key: GMBZMCSIIYIKQS-UHFFFAOYSA-N
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Description

2-Amino-4-(4-nitrophenyl)thiophene-3-carboxamide is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene derivatives are known to confer various biological activities, and some of them are or were FDA approved . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Scientific Research Applications

Synthesis and Antibiotic Potential

2-Amino-4-(4-nitrophenyl)thiophene-3-carboxamide is used in the synthesis of various heterocyclic compounds. For instance, 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a related compound, has been synthesized and further reacted with various reagents to yield pyrimidinone derivatives. These derivatives have been studied for their antibiotic properties against Gram-positive and Gram-negative bacteria, highlighting the potential of thiophene-3-carboxamide derivatives in drug discovery for antibacterial applications (Ahmed, 2007).

Antinociceptive Activity

Research has been conducted on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides synthesized from derivatives of 2-{[5-Aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid. These compounds have been evaluated for their antinociceptive (pain-relieving) activities, indicating the potential therapeutic uses of thiophene derivatives in pain management (Shipilovskikh et al., 2020).

Antibacterial and Antifungal Activities

Several biologically active derivatives of thiophene-3-carboxamide have been identified, exhibiting antibacterial and antifungal properties. For example, two specific compounds demonstrated significant activity against various bacterial and fungal strains, contributing to the understanding of the antimicrobial potential of thiophene derivatives (Vasu et al., 2003).

Antimicrobial Synthesis

Another application involves the synthesis of Schiff Bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide, which have been evaluated for their antimicrobial activity. These findings are crucial for developing new antimicrobial agents using thiophene derivatives (Arora et al., 2012).

Antiarrhythmic and Antianxiety Activities

A series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown promising antiarrhythmic, serotonin antagonist, and antianxiety activities. This research highlights the versatility of thiophene derivatives in developing pharmacological agents for various neurological and cardiac conditions (Amr et al., 2010).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-amino-4-(4-nitrophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c12-10(15)9-8(5-18-11(9)13)6-1-3-7(4-2-6)14(16)17/h1-5H,13H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBZMCSIIYIKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-nitrophenyl)thiophene-3-carboxamide

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